2-(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-2-yl)ethan-1-ol
Description
The compound 2-(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-2-yl)ethan-1-ol is a structurally complex molecule featuring three key motifs:
- A pyridine ring substituted at position 6 with an oxan-4-yl methoxy group (tetrahydropyran-derived ether).
- A piperidine ring linked via a carbonyl group to the pyridine, with a 2-hydroxyethyl substituent at position 2.
- A tetrahydropyran (oxane) moiety contributing rigidity and lipophilicity.
The oxane-methoxy group may enhance metabolic stability compared to simpler ethers, while the hydroxyethyl-piperidine moiety could improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
[2-(2-hydroxyethyl)piperidin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-10-6-17-3-1-2-9-21(17)19(23)16-4-5-18(20-13-16)25-14-15-7-11-24-12-8-15/h4-5,13,15,17,22H,1-3,6-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUUDSMHZHMXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-2-yl)ethan-1-ol is a complex organic compound belonging to the piperidine derivative class, notable for its potential biological activities. This compound features a piperidine ring, a pyridine moiety, and functional groups such as oxan and methoxy, which enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.43 g/mol. The presence of the piperidine and pyridine rings suggests potential interactions with biological targets such as neurotransmitter receptors and enzymes.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly muscarinic acetylcholine receptors, which are implicated in various physiological processes.
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways related to neurotransmission or inflammation.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis . Such findings indicate that the compound could be explored for its potential as an antimicrobial agent.
Anticancer Potential
Piperidine derivatives have been associated with anticancer activity. The structural features present in this compound may contribute to its ability to inhibit cancer cell proliferation. Specific studies have highlighted the effectiveness of similar compounds in inducing apoptosis in various cancer cell lines .
Neuropharmacological Effects
Given its structure, the compound may also exhibit neuropharmacological effects. Piperidine derivatives are known for their roles in modulating neurotransmitter systems, which can be beneficial in treating conditions such as anxiety or depression .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Ether Substituents
Key Insights :
- Oxane-methoxy vs.
- Antiviral Potential: Pyrrolidine-ether analogs (e.g., 1a) show antiviral activity via inhibition of viral proteases, suggesting the target compound’s oxane-methoxy group may offer similar mechanisms with improved stability .
Piperidine Derivatives
Key Insights :
- Hydroxyethyl vs.
Hybrid Structures with Carbonyl Linkages
Key Insights :
- Carbonyl vs.
- Antioxidant Activity : Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl) show enhanced radical scavenging, suggesting the target’s oxane-methoxy group may confer moderate activity via similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
